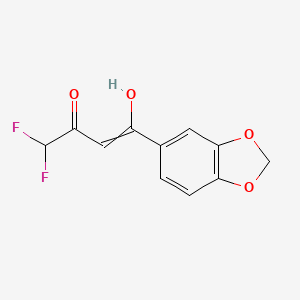
1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is a synthetic compound belonging to the class of pyrrolidine carboxamides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Neuroscience: The compound has shown neuroprotective effects and is being investigated for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Pharmacology: It has been studied for its analgesic and anti-inflammatory properties.
Medicinal Chemistry: The compound is being explored for its potential as a therapeutic agent in various medical conditions.
Industry: Its synthetic nature allows for large-scale production, making it suitable for various industrial applications.
Mecanismo De Acción
The exact mechanism of action of 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide is not fully understood. it is suggested that the compound may act by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the inflammatory response. Additionally, it may modulate the activity of neurotransmitters such as dopamine and serotonin, contributing to its neuroprotective and analgesic effects.
Comparación Con Compuestos Similares
- 1-Benzoyl-4-hydroxy-2-pyrrolidinone
- 1-Benzoyl-4-hydroxy-2-pyrrolidinecarboxylic acid
- 1-Benzoyl-4-hydroxy-2-pyrrolidinecarboxylate
Uniqueness: 1-Benzoyl-4-hydroxypyrrolidine-2-carboxamide stands out due to its specific neuroprotective and anti-inflammatory properties. Its ability to modulate neurotransmitter activity and inhibit key enzymes involved in inflammation makes it a unique compound with potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzoyl-4-hydroxypyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c13-11(16)10-6-9(15)7-14(10)12(17)8-4-2-1-3-5-8/h1-5,9-10,15H,6-7H2,(H2,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKCILOZAVMTLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C(=O)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-Methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B11716641.png)
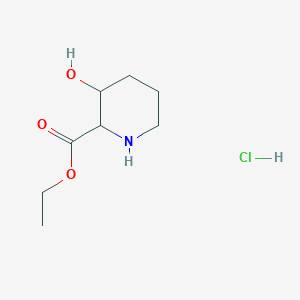
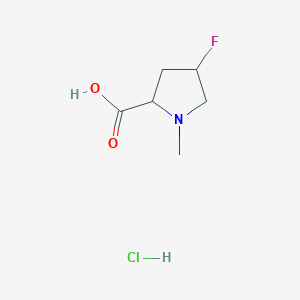
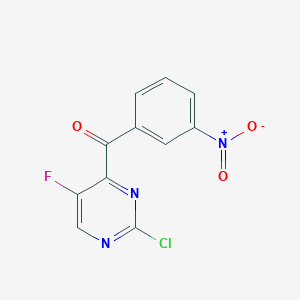
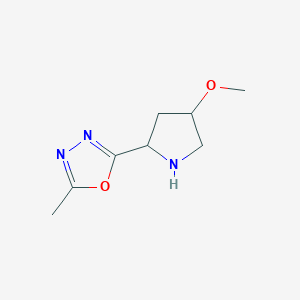
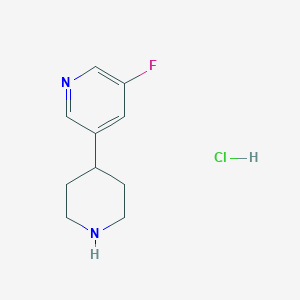
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
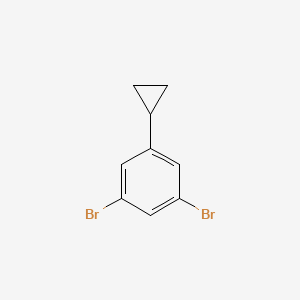
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
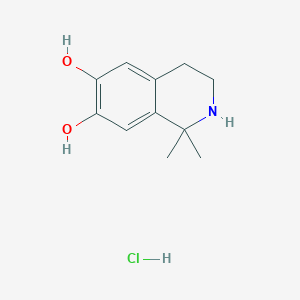

![2-[(2,6-Dibromo-4-{[3,5-dibromo-4-(2-oxiranylmethoxy)phenyl]sulfonyl}phenoxy)methyl]oxirane](/img/structure/B11716697.png)
